3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
“3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid” is a compound used for proteomics research . It has a molecular formula of C18H24N2O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications
Nootropic Activity : A study by Valenta et al. (1994) focused on the synthesis of compounds including 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, which is structurally related to the compound . These compounds were evaluated for their nootropic (cognitive-enhancing) activity, suggesting a potential application in improving cognitive functions (Valenta, Urban, Taimr, & Polívka, 1994).
Structural Analysis : The work by Shen et al. (2012) describes the structural analysis of Marbofloxacin, a compound sharing a similar carbonyl and carboxyl group arrangement with the molecule of interest. This study emphasizes the importance of molecular structure in determining the properties and potential applications of such compounds (Shen, Qian, Gu, & Hu, 2012).
Synthesis and Transformation into CNS Ligands : Beduerftig et al. (2001) discuss the synthesis of (1-Benzylpiperazin-2-yl)methanols and their transformation into ligands for central nervous system receptors. This research highlights the potential of such compounds in developing treatments targeting the central nervous system (Beduerftig, Weigl, & Wünsch, 2001).
Biological Properties : A study by Gevorgyan et al. (2017) synthesized derivatives of 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one, demonstrating their anti-inflammatory, analgesic, and peripheral N-cholinolytic activities. This suggests potential applications in the development of new pharmaceuticals for pain relief and inflammation reduction (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).
Polymorphism in Related Small Molecules : Research by Braun et al. (2014) on the polymorphism of related small molecule drugs, including those with similar structures, could inform the development of drugs based on 3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid. Understanding polymorphism is crucial for optimizing drug formulation and stability (Braun, McMahon, Koztecki, Price, & Reutzel-Edens, 2014).
Properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2)14(15(18)17(22)23)16(21)20-10-8-19(9-11-20)12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUAUSDYQPWPQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125407 | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-95-6 | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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